Fmoc-DL-Asu-OH chemical structure and molecular weight
Fmoc-DL-Asu-OH chemical structure and molecular weight
Chemical Structure, Synthesis Protocols, and Peptidomimetic Applications
Executive Summary
Fmoc-DL-Asu-OH (Fmoc-DL-2-Aminosuberic acid) is a non-proteinogenic amino acid derivative utilized primarily in the synthesis of peptide analogues, peptidomimetics, and enzyme inhibitors. Characterized by its extended aliphatic side chain (an octanedioic acid backbone), it serves as a critical tool for introducing conformational flexibility, creating lactam bridges (cyclization), and probing the spatial requirements of receptor binding pockets.
This guide provides a rigorous technical analysis of Fmoc-DL-Asu-OH, moving beyond basic catalog data to explore its structural mechanics, handling protocols in Solid-Phase Peptide Synthesis (SPPS), and utility in drug discovery.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The molecule consists of a 2-aminosuberic acid core protected at the
Table 1: Physicochemical Specifications
| Property | Specification |
| Systematic Name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)octanedioic acid |
| Common Name | Fmoc-DL-Asu-OH; Fmoc-DL-2-Aminosuberic acid |
| Molecular Formula | |
| Molecular Weight | 411.45 g/mol |
| CAS Number (Generic) | Note: Specific CAS often refers to L-isomer (218457-76-2) or side-chain protected variants.[2][3] Pure DL-Fmoc form is custom. |
| Backbone Length | C8 (Octanedioic acid derivative) |
| Side Chain | |
| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in DCM/Water. |
| pKa (Side Chain) | ~4.5 (approximate, similar to glutaric acid) |
Structural Analysis & Visualization
Understanding the topology of Fmoc-DL-Asu-OH is vital for predicting its behavior in peptide stapling. Unlike Glutamic acid (C2 side chain) or Adipic acid derivatives (C3 side chain), Asu possesses a C5 side chain . This extended reach allows for the formation of larger lactam rings
Structural Hierarchy Diagram
The following diagram illustrates the connectivity and functional segmentation of the molecule.
Caption: Structural decomposition of Fmoc-DL-Asu-OH highlighting the orthogonal functional groups available for modification.
Synthetic Applications
Peptide Stapling & Cyclization
The primary application of Asu is the formation of lactam bridges . By reacting the side-chain carboxyl of Asu with a lysine (
-
Advantage: Asu provides a saturated, chemically stable bridge, unlike disulfide bonds (susceptible to reduction) or olefin staples (requiring expensive catalysts).
-
Mechanism: The 5-carbon side chain of Asu is homologous to Glutamic acid but significantly longer, enabling it to bridge wider gaps in the peptide backbone without inducing strain.
Cystine Replacement (Dicarba Analogues)
While "dicarba" analogues are often formed via Ring-Closing Metathesis (RCM) of allylglycine, Asu represents the saturated end-product. Incorporating Fmoc-Asu-OH directly allows researchers to mimic the hydrophobic core of a disulfide bridge without the redox instability.
Experimental Protocols
Handling the "Free Acid" vs. Protected Variants
Critical Technical Distinction: The compound "Fmoc-DL-Asu-OH" typically refers to the dicarboxylic acid with both carboxyl groups unprotected.
-
Risk: Using the di-acid in standard SPPS activation (e.g., HATU/DIEA) will activate both carboxyls, leading to cross-linking, polymerization, or capping of unreacted amines.
-
Solution:
-
For Linear Synthesis: Use Fmoc-Asu(OtBu)-OH . This protects the side chain, allowing selective activation of the
-carboxyl. -
For Cyclization/Branching: If using Fmoc-DL-Asu-OH (Free Acid), ensure the stoichiometry is strictly controlled, or use it as the final N-terminal residue where branching is desired.
-
Standard Coupling Protocol (SPPS)
Assumption: Using Fmoc-Asu(OtBu)-OH for linear extension.
-
Resin Swelling: Swell resin (e.g., Wang or Rink Amide) in DMF for 30 minutes.
-
Deprotection: Treat with 20% Piperidine in DMF (
min). Wash with DMF ( ). -
Activation:
-
Reagents: 3.0 eq Fmoc-Asu(OtBu)-OH, 2.9 eq HATU, 6.0 eq DIEA.
-
Solvent: DMF (0.2 M concentration).
-
Time: 45–60 minutes at Room Temperature.
-
Note: Asu is sterically unhindered; double coupling is rarely necessary unless the sequence is prone to aggregation.
-
-
Capping: Acetic anhydride/Pyridine (if necessary).
Cyclization Protocol (Lactamization)
Scenario: Cyclizing Asu side chain to a Lysine residue on-resin.
Caption: Workflow for on-resin lactamization using orthogonal Allyl/Alloc protection strategies.
Protocol Details:
-
Orthogonal Protection: Use Fmoc-Asu(OAll)-OH (Allyl ester) and Fmoc-Lys(Alloc)-OH.
-
Allyl Removal: Treat resin with
(0.1 eq) and Phenylsilane (10 eq) in DCM under Argon for min. -
Catalyst Wash: Wash resin with 0.02 M Sodium Diethyldithiocarbamate in DMF to remove Palladium traces (Critical: Pd coordinates to sulfur/amines and ruins purity).
-
Cyclization: React with PyBOP (3 eq), HOBt (3 eq), and DIEA (6 eq) in DMF for 4–16 hours. Monitor via Kaiser test (should turn negative).
Quality Control & Troubleshooting
HPLC Analysis[4][5]
-
Retention Time: Due to the C8 aliphatic chain, Asu increases hydrophobicity. Expect a retention time shift (later elution) compared to Glutamic acid analogues.
-
Isomer Separation: If using the DL mixture, a chiral column (e.g., Chiralpak) is required to resolve the enantiomers. On standard C18, the DL mixture may appear as a single peak or a split peak depending on the peptide environment.
Mass Spectrometry
-
Mass Shift: The incorporation of Asu adds 171.1 Da (residue mass:
) to the peptide chain. -
Common Impurity: If cyclization is incomplete, you will see a mass corresponding to the linear peptide (+18 Da for water) or an ester adduct if Methanol was used in workup.
References
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Santa Cruz Biotechnology. Fmoc-DL-Asu-OH Product Specifications. Retrieved from
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PubChem Database. 2-Aminosuberic Acid (Compound Summary). National Center for Biotechnology Information. Retrieved from
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Chem-Impex International. Fmoc-L-alpha-aminosuberic acid Properties and Applications. Retrieved from
- Bachem.Peptide Synthesis Guide: Orthogonal Protecting Groups. (General Reference for Allyl/Alloc deprotection protocols described in Section 5.3).
-
AltaBioscience. Fmoc Amino Acids for SPPS: Technical Overview. Retrieved from
